molecular formula C16H20O7 B7909439 2-Naphthyl B-D-glucopyranoside monohydrate

2-Naphthyl B-D-glucopyranoside monohydrate

Cat. No.: B7909439
M. Wt: 324.32 g/mol
InChI Key: GFPMJKVBHWMQGT-DNJQXARPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl B-D-glucopyranoside monohydrate typically involves the glycosylation of 2-naphthol with a suitable glucosyl donor under acidic or basic conditions. Commonly used glucosyl donors include glucosyl bromide or glucosyl chloride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Naphthyl B-D-glucopyranoside monohydrate involves its hydrolysis by β-glycosidases, leading to the release of 2-naphthol and glucose. This hydrolysis reaction is crucial for studying enzyme kinetics and glycosidase activity. The compound’s fluorescent properties allow it to be used as a probe for monitoring various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthyl B-D-glucopyranoside monohydrate is unique due to its non-toxic nature and versatility as a fluorescent probe. Its ability to explore sugar transport, membrane dynamics, and receptor-ligand interactions within cells makes it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13-,14+,15-,16-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMJKVBHWMQGT-DNJQXARPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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